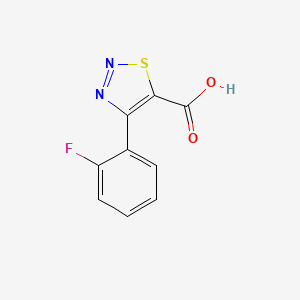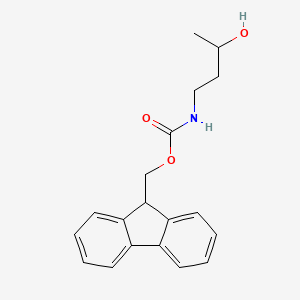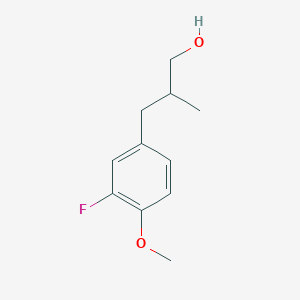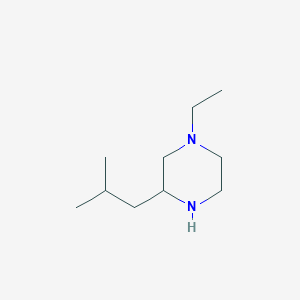
1-Amino-2-methylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Amino-2-methylcyclopentane-1-carboxamide” is a cyclic amino acid . Its IUPAC name is 1-amino-2-methylcyclopentanecarboxamide . The molecular formula is C7H14N2O and the molecular weight is 142.2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H14N2O/c1-5-3-2-4-7(5,9)6(8)10/h5H,2-4,9H2,1H3,(H2,8,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Chemical Properties
1-Amino-2-methylcyclopentane-1-carboxamide is a compound of interest in the field of organic synthesis and medicinal chemistry. Its analogues and derivatives are explored for various synthetic routes and biological activities. For example, the synthesis of amino acid derivatives through palladium-catalysed aminocarbonylation demonstrates the versatility of amino acids in organic synthesis, yielding carboxamides of expected structure in excellent yields under various conditions (Müller et al., 2005). Furthermore, the exploration of backbone conformational preferences and pseudorotational ring puckering in cyclic amino acids like 1-aminocyclopentane-1-carboxylic acid reveals the impact of cyclic structures on the molecular flexibility and stability, which is crucial for designing bioactive compounds with desired properties (Alemán et al., 2006).
Biological Activity and Mechanistic Insights
Compounds related to this compound have been investigated for their inhibitory activities and biological roles. For instance, structural and conformational analogues of L-methionine, such as cycloleucine (1-aminocyclopentane-1-carboxylic acid), have been studied as inhibitors of the enzymatic synthesis of S-adenosyl-L-methionine, showing competitive inhibition dependent on ring size and substituents (Coulter et al., 1974). This provides valuable insights into the design of enzyme inhibitors and understanding the structural requirements for activity.
Conformational Studies
The study of the conformational preferences of constrained amino acids, such as 1-amino-2-phenylcyclopentane-1-carboxylic acid, has revealed the impact of side chain restriction on molecular conformation. Such studies are fundamental in the field of drug design, as they help predict the conformational behavior of bioactive molecules in different environments, thereby aiding in the design of molecules with enhanced activity and specificity (Casanovas et al., 2008).
Safety and Hazards
properties
IUPAC Name |
1-amino-2-methylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-5-3-2-4-7(5,9)6(8)10/h5H,2-4,9H2,1H3,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZBVNVIXKNKOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)
![2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole](/img/structure/B1444112.png)
![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)

![C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine](/img/structure/B1444119.png)







